molecular formula C4H9ClFNO2 B12930810 (S)-4-Amino-2-fluorobutanoic acid hydrochloride

(S)-4-Amino-2-fluorobutanoic acid hydrochloride

Cat. No.: B12930810
M. Wt: 157.57 g/mol
InChI Key: KUFFCHJYYWINCJ-DFWYDOINSA-N
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Description

(S)-4-Amino-2-fluorobutanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydrochloride salt, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-fluorobutanoic acid hydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of the amino group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The amino group can be introduced through reductive amination using reagents like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-fluorobutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

(S)-4-Amino-2-fluorobutanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Amino-2-fluorobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-fluorobutanoic acid: Lacks the hydrochloride salt, which can affect its solubility and reactivity.

    4-Amino-3-fluorobutanoic acid: The position of the fluorine atom is different, leading to variations in chemical behavior.

    2-Amino-4-fluorobutanoic acid: The amino and fluorine groups are positioned differently, affecting its interactions and reactivity.

Uniqueness

(S)-4-Amino-2-fluorobutanoic acid hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C4H9ClFNO2

Molecular Weight

157.57 g/mol

IUPAC Name

(2S)-4-amino-2-fluorobutanoic acid;hydrochloride

InChI

InChI=1S/C4H8FNO2.ClH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1

InChI Key

KUFFCHJYYWINCJ-DFWYDOINSA-N

Isomeric SMILES

C(CN)[C@@H](C(=O)O)F.Cl

Canonical SMILES

C(CN)C(C(=O)O)F.Cl

Origin of Product

United States

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